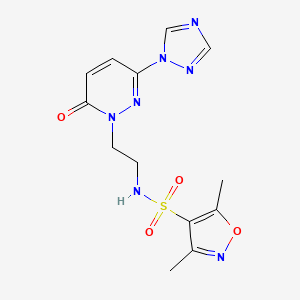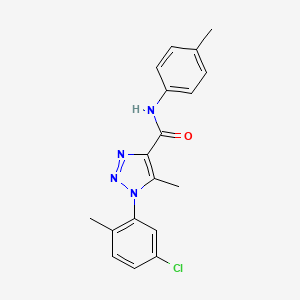
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole-4-carboxamide, which is a core structure for various biologically active compounds. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of related triazole carboxamides typically involves multi-step reactions starting from substituted benzenamines or benzonitriles. For instance, a similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized using 4-chlorobenzenamine as the starting material, followed by a series of reactions including the formation of a triazole ester and subsequent reaction with ethylene diamine . The synthesis conditions are carefully optimized, such as reaction temperature and time, to achieve high yields, which in the case of the mentioned compound was up to 88% .
Molecular Structure Analysis
While the exact molecular structure of "1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is not provided, related compounds have been characterized using techniques such as 1H NMR and MS . Crystal structures of similar compounds have been determined, revealing details such as space groups and cell dimensions, which are crucial for understanding the three-dimensional conformation and potential intermolecular interactions .
Chemical Reactions Analysis
The triazole ring in the carboxamide compounds is often formed via cyclization reactions, such as those involving hydrazine hydrate . The triazole moiety can participate in further chemical reactions, including click chemistry, which is a powerful tool for constructing diverse libraries of triazole derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole carboxamides are influenced by the substituents on the triazole ring and the phenyl groups. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The antimicrobial activity of some triazole carboxamides has been evaluated, showing moderate to good activities against various bacterial and fungal strains . The structure-activity relationship (SAR) analysis of these compounds can provide insights into the features that contribute to their biological efficacy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant antibacterial and antifungal properties, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, other triazole compounds have shown notable antibacterial activity, underscoring the therapeutic potential of this chemical class (Roy et al., 2005).
Synthesis and Chemical Properties
- Synthetic Methodologies : Research has been conducted on the synthesis of 1,2,3-triazoles and their chemical properties. For instance, studies on 4-amino-1,2,3-triazole-5-carbaldehydes and their derivatives have provided insights into the synthetic pathways and the protonation characteristics of triazoles (Albert & Taguchi, 1973).
Potential Therapeutic Applications
- Antitumor Activity : Certain triazole derivatives have been identified for their antitumor properties. For example, a study reported the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities, including against pathogenic yeasts and bacterial strains, demonstrating their potential as antimicrobial and possibly antitumor agents (Pokhodylo et al., 2021).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-4-8-15(9-5-11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)7-6-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWTAMWSAPEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

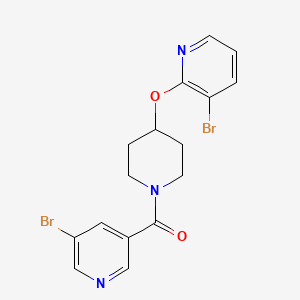
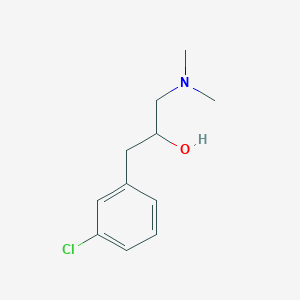

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)
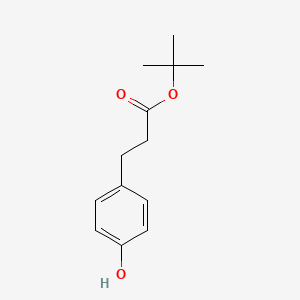

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

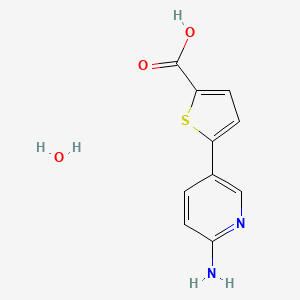

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
